molecular formula C32H16Ag2N8 B576802 PHTHALOCYANINE SILVER CAS No. 12376-32-8

PHTHALOCYANINE SILVER

Cat. No.: B576802
CAS No.: 12376-32-8
M. Wt: 728.272
InChI Key: VVPFRLVUOBAIOY-UHFFFAOYSA-N
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Description

Phthalocyanine silver is a coordination compound where a silver ion is centrally coordinated within the phthalocyanine macrocycle. Phthalocyanines are large, aromatic, macrocyclic compounds composed of four isoindole units linked by nitrogen atoms. These compounds are known for their intense blue-green color and have been extensively studied for their unique electronic, optical, and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalocyanine silver can be synthesized through the metalation of metal-free phthalocyanine with silver ions. One common method involves the reaction of metal-free phthalocyanine with silver nitrate in a suitable solvent under reflux conditions. The reaction typically proceeds as follows:

H2Pc+AgNO3AgPc+2HNO3\text{H}_2\text{Pc} + \text{AgNO}_3 \rightarrow \text{AgPc} + 2\text{HNO}_3 H2​Pc+AgNO3​→AgPc+2HNO3​

where (\text{H}_2\text{Pc}) represents metal-free phthalocyanine and (\text{AgPc}) represents this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale metalation processes using high-purity phthalocyanine and silver salts. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phthalocyanine silver undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silver oxide and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to metal-free phthalocyanine and elemental silver.

Common Reagents and Conditions:

Major Products: The major products of these reactions include various substituted phthalocyanine derivatives, oxidized phthalocyanines, and reduced forms of the compound .

Scientific Research Applications

Phthalocyanine silver has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phthalocyanine silver involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cellular components, making this compound an effective photosensitizer in photodynamic therapy. The compound’s antimicrobial properties are attributed to the release of silver ions, which can disrupt bacterial cell membranes and interfere with cellular processes .

Comparison with Similar Compounds

Phthalocyanine silver is unique compared to other phthalocyanine derivatives due to the presence of the silver ion, which imparts distinct electronic and antimicrobial properties. Similar compounds include:

Properties

CAS No.

12376-32-8

Molecular Formula

C32H16Ag2N8

Molecular Weight

728.272

InChI

InChI=1S/C32H16N8.2Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1

InChI Key

VVPFRLVUOBAIOY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ag+].[Ag+]

Origin of Product

United States

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